(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the amino, chloroanilino, and cyanoamino groups would likely have a significant impact on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Guanidine and its derivatives serve as key intermediates in the synthesis of various chemical compounds. For instance, guanidine hydrochloride reacts with perfluoroalkenes to yield perfluoroalkylpyrimidines and perfluoroalkyl-s-triazines, showcasing its role in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Furin et al., 2001). Similarly, the synthesis of novel pyrimidine derivatives from certain pyrimidine thiones and guanidine is another example of the chemical versatility of guanidine derivatives (Komkov et al., 2014).
Biochemical and Pharmacological Applications
Guanidine-containing drugs have been extensively studied for their pharmacological properties, with several compounds recognized for their anticancer activities. The unique structural aspects of these compounds, including their guanidino groups, contribute to their diverse mechanisms of action and therapeutic potential. For instance, CHS 828, a pyridyl cyanoguanidine, was identified for its cytotoxic effects and is now undergoing clinical trials, highlighting the promising prospects of guanidine derivatives in cancer chemotherapy (Ekelund et al., 2001).
Molecular Docking and Structural Studies
Guanidine derivatives are also pivotal in molecular docking and structural studies. For example, certain guanidine compounds were used to study their interactions with biomolecules, providing insights into their potential biological activities. The intricate molecular structures and interactions of these compounds have been elucidated through various analytical techniques, contributing to our understanding of their roles and potential applications in different scientific fields (Castiglia et al., 2012).
Future Directions
properties
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRGDRKNYRMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorhexidene Diacetate Impurity A | |
CAS RN |
152504-08-0 | |
Record name | Chlorhexidine nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORHEXIDINE NITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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